molecular formula C13H10FNO2 B8033733 2-Fluoro-5-hydroxy-N-phenylbenzamide

2-Fluoro-5-hydroxy-N-phenylbenzamide

Cat. No.: B8033733
M. Wt: 231.22 g/mol
InChI Key: ZGZKJJABDLNQMR-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H10FNO2 It is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fifth position, and a phenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-N-phenylbenzamide typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-fluoronitrobenzene.

    Reduction: The nitro group in 2-fluoronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-fluoroaniline.

    Acylation: 2-Fluoroaniline is then acylated with benzoyl chloride in the presence of a base like pyridine to form 2-fluoro-N-phenylbenzamide.

    Hydroxylation: Finally, the hydroxylation of 2-fluoro-N-phenylbenzamide is carried out using a hydroxylating agent such as sodium hydroxide to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced, particularly at the amide group, using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products:

    Oxidation: 2-Fluoro-5-oxo-N-phenylbenzamide.

    Reduction: 2-Fluoro-5-hydroxy-N-phenylbenzylamine.

    Substitution: 2-Substituted-5-hydroxy-N-phenylbenzamide derivatives.

Scientific Research Applications

2-Fluoro-5-hydroxy-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Fluoro-5-hydroxybenzamide: Lacks the phenyl group, which may result in different binding properties and biological activities.

    2-Fluoro-N-phenylbenzamide: Lacks the hydroxyl group, affecting its reactivity and interaction with biological targets.

    5-Hydroxy-N-phenylbenzamide: Lacks the fluorine atom, which can influence its chemical stability and reactivity.

Uniqueness: 2-Fluoro-5-hydroxy-N-phenylbenzamide is unique due to the combined presence of the fluorine atom, hydroxyl group, and phenyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions in medicinal chemistry and material science applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

2-fluoro-5-hydroxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-6-10(16)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZKJJABDLNQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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